2-(2-(Trifluoromethoxy)phenoxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Trifluoromethoxy)phenoxy)piperidine is an organic compound that features a piperidine ring bonded to a phenoxy group, which is further substituted with a trifluoromethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethoxy)phenoxy)piperidine typically involves the reaction of 2-(Trifluoromethoxy)phenol with piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Trifluoromethoxy)phenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(2-(Trifluoromethoxy)phenoxy)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-(Trifluoromethoxy)phenoxy)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-(Trifluoromethoxy)phenoxy)piperidine: Similar in structure but with a different substitution pattern.
2-(Trifluoromethoxy)phenol: Lacks the piperidine ring but contains the trifluoromethoxy group.
Uniqueness
The combination of these functional groups can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds .
Properties
Molecular Formula |
C12H14F3NO2 |
---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
2-[2-(trifluoromethoxy)phenoxy]piperidine |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)18-10-6-2-1-5-9(10)17-11-7-3-4-8-16-11/h1-2,5-6,11,16H,3-4,7-8H2 |
InChI Key |
IJPKYKLVFDAJBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)OC2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.